Amino-Tri-(m-PEG4-ethoxymethyl)-methane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

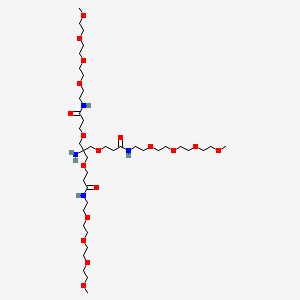

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a useful research compound. Its molecular formula is C40H80N4O18 and its molecular weight is 905.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Amino-Tri-(m-PEG4-ethoxymethyl)-methane (CAS #: 1428661-67-9) is a polyethylene glycol (PEG)-based linker that plays a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, leveraging the ubiquitin-proteasome system. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and implications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₈₀N₄O₁₈ |

| Molecular Weight | 905.08 g/mol |

| CAS Number | 1428661-67-9 |

This compound functions primarily as a linker in PROTACs, connecting two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein for degradation. This dual-ligand approach enables the selective ubiquitination and subsequent proteasomal degradation of the target protein, which is pivotal in therapeutic strategies against various diseases, particularly cancer.

In Vitro Studies

Research indicates that this compound-based PROTACs exhibit potent biological activity across several cancer cell lines. For example:

- Efficacy Against Cancer Cell Lines : In studies involving CD19+ and HER2+ human cancer cell lines, PROTACs utilizing this linker demonstrated significant cytotoxic effects, leading to reduced viability and increased apoptosis compared to controls .

- Mechanistic Insights : The mechanism behind these effects involves the depletion of intracellular proteins critical for cell survival and proliferation. The ability of this linker to facilitate efficient target engagement with E3 ligases enhances the degradation rate of oncoproteins, thereby exerting anti-cancer effects .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

- Targeted Degradation : A study demonstrated that a PROTAC incorporating this linker effectively degraded the BRD4 protein in multiple myeloma cells, leading to reduced tumor growth in xenograft models .

- Optimized Drug Delivery : The branched structure of this compound enhances solubility and bioavailability when used in drug formulations. This allows for better targeting of specific tissues, improving therapeutic outcomes while minimizing off-target effects .

Comparative Analysis with Other Linkers

To understand the advantages of this compound, it is useful to compare its biological activity with other common linkers used in PROTAC development.

| Linker Type | Solubility | Targeting Efficacy | Stability |

|---|---|---|---|

| This compound | High | Excellent | Stable |

| Traditional PEG Linkers | Moderate | Good | Variable |

| Non-PEG Linkers | Low | Poor | Unstable |

Future Directions

The ongoing research into this compound focuses on enhancing its efficacy and stability as a PROTAC linker. Innovations may include:

- Improved Target Selectivity : Developing derivatives that can selectively target specific cancer types or resistant strains.

- Combination Therapies : Exploring the synergistic effects of combining PROTACs with traditional chemotherapeutics or immunotherapies to enhance overall treatment efficacy.

Aplicaciones Científicas De Investigación

PROTACs (Proteolysis Targeting Chimeras)

One of the most significant applications of Amino-Tri-(m-PEG4-ethoxymethyl)-methane is in the development of PROTACs. PROTACs are innovative molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system. This compound serves as a linker that connects two different ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest.

Bioconjugation Reactions

This compound can be utilized in bioconjugation reactions due to its reactive amino group. This allows it to form stable covalent bonds with various biomolecules, including proteins and nucleic acids.

Reactivity

- Amide Bond Formation : The amino group can react with carboxylic acids or activated esters to form amide bonds, which are crucial for creating stable conjugates .

- Reductive Amination : It can also react with carbonyl groups under reductive amination conditions, facilitating the formation of C-N bonds .

Drug Delivery Systems

The incorporation of PEG into drug delivery systems is well-documented, and this compound is no exception. The PEG component helps improve the pharmacokinetics of therapeutic agents by increasing their solubility and circulation time in biological systems.

Benefits

- Enhanced Solubility : The PEG moiety significantly improves the solubility of hydrophobic drugs, making them more effective when administered .

- Reduced Immunogenicity : PEGylation can also reduce the immunogenic response to therapeutic proteins or peptides, enhancing their efficacy and safety profiles .

Diagnostic Applications

In diagnostics, this compound can be employed to develop assays that require stable conjugation of biomolecules. Its ability to form stable links with various substrates makes it suitable for use in enzyme-linked immunosorbent assays (ELISA) and other diagnostic platforms.

Assay Development

- Stable Conjugates : The compound's reactivity allows for the creation of stable conjugates necessary for accurate detection in diagnostic assays .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Propiedades

IUPAC Name |

3-[2-amino-3-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80N4O18/c1-48-16-19-54-28-31-57-25-22-51-13-7-42-37(45)4-10-60-34-40(41,35-61-11-5-38(46)43-8-14-52-23-26-58-32-29-55-20-17-49-2)36-62-12-6-39(47)44-9-15-53-24-27-59-33-30-56-21-18-50-3/h4-36,41H2,1-3H3,(H,42,45)(H,43,46)(H,44,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTAKXVPXIKONP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80N4O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

905.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.